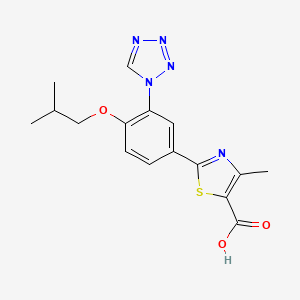

Azole benzene derivative 3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17N5O3S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

4-methyl-2-[4-(2-methylpropoxy)-3-(tetrazol-1-yl)phenyl]-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C16H17N5O3S/c1-9(2)7-24-13-5-4-11(6-12(13)21-8-17-19-20-21)15-18-10(3)14(25-15)16(22)23/h4-6,8-9H,7H2,1-3H3,(H,22,23) |

InChI Key |

DKEWYKIZSPDHOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)N3C=NN=N3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Azole Benzene Derivative 3

Classical and Conventional Synthetic Routes for Azole Benzene (B151609) Derivative 3

Classical methods for synthesizing azole benzene derivatives often involve multi-step sequences that have been well-established in organic chemistry. A common strategy begins with a substituted phenyl compound, which serves as the benzene-containing precursor. The azole ring is then constructed through cyclization reactions. For instance, the formation of a triazole ring can be achieved through the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. impactfactor.org

One conventional approach to synthesizing miconazole-based azole derivatives involves the reaction of 2′-chloro-2,4-dichloroacetophenone with imidazole (B134444) in the presence of potassium carbonate to yield an imidazolyl-substituted acetophenone (B1666503) derivative. nih.gov This intermediate is then reduced, typically with sodium borohydride, to form an alcohol. nih.gov Subsequent etherification with a propargyl halide introduces an alkyne functionality, which can then undergo a "click" reaction (a copper-catalyzed azide-alkyne cycloaddition) to form the final 1,2,3-triazole-containing product. nih.gov

Another classical route involves the condensation of substituted hydrazines with imides or the reaction of amides with hydrazides to form 1,2,4-triazoles. mdpi.com Similarly, benzimidazoles can be synthesized through the condensation of o-phenylenediamine (B120857) with a carbonyl compound under various conditions. researchgate.net The choice of reagents and reaction conditions can be tailored to achieve the desired substitution pattern on both the azole and benzene rings.

Side-chain modifications on the benzene ring are also a key aspect of conventional synthesis. For example, alkyl groups attached to the benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). libretexts.org This allows for further functionalization of the molecule.

The following table summarizes some conventional synthetic approaches for azole derivatives:

| Azole Type | Starting Materials | Key Reaction | Reference |

| 1,2,3-Triazole | Azide, Alkyne | 1,3-Dipolar Cycloaddition ("Click" Chemistry) | impactfactor.orgnih.gov |

| 1,2,4-Triazole (B32235) | Substituted Hydrazines, Imides/Amides | Condensation | mdpi.com |

| Benzimidazole (B57391) | o-Phenylenediamine, Carbonyl Compound | Condensation | researchgate.net |

| Benzoxazole (B165842) | 2-Aminophenol, Aldehyde | Cyclization | organic-chemistry.org |

Green Chemistry Approaches in the Synthesis of Azole Benzene Derivative 3

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for synthesizing chemical compounds, including azole benzene derivatives. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. asianpubs.orgrsc.org This technique has been successfully applied to the synthesis of various azole derivatives. For instance, the synthesis of novel azole hybrids has been achieved with yields ranging from 75-90% using microwave irradiation. asianpubs.org In some cases, reaction times have been dramatically reduced from hours under conventional heating to just a few minutes with microwave assistance. rsc.orgijpsonline.com

A study on the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives demonstrated a reduction in reaction time from 27 hours to 30 minutes with a 96% yield when using microwave irradiation. rsc.org Similarly, the synthesis of thioether derivatives containing 1,2,4-triazole moieties was accomplished in just 15 minutes with an 81% yield. rsc.org Microwave-assisted synthesis has also been used for the cyclization of 2-aminophenols and benzaldehydes to produce 2-arylbenzoxazoles in good to excellent yields under solvent-free conditions. mdpi.com

The following table provides examples of the efficiency of microwave-assisted synthesis compared to conventional methods:

| Compound Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) | Reference |

| N-o-tolyl-1H-benzo[d] asianpubs.orgsmolecule.comresearchgate.nettriazole-5-carboxamide | 4 hours | 4 min 30 sec | 83 | nih.gov |

| 5-chloromethylbenzotriazole | 2 hours 45 min | 4 min 20 sec | N/A | nih.gov |

| Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | 96 | rsc.org |

Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. The phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures. researchgate.net This can significantly enhance reaction rates and yields. researchgate.netresearchgate.net

Ultrasound-assisted synthesis has been employed for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazole derivatives, shortening reaction times from hours or days to minutes. researchgate.net This method often leads to higher yields, lower costs, and easier work-ups compared to conventional thermal synthesis. researchgate.net For example, the synthesis of 1,5-disubstituted pyrazoles has been achieved in high yields via a regioselective cascade cyclization under ultrasonic irradiation. acs.org Sonochemistry has also been utilized in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives and in cycloaddition reactions for the formation of isoxazoles. acs.org

The use of heterogeneous catalysts offers significant advantages in terms of ease of separation from the reaction mixture, reusability, and often milder reaction conditions. Various heterogeneous catalysts have been developed for the synthesis of azole benzene derivatives.

Metal-organic frameworks (MOFs), such as MIL-101(Cr), have been used as efficient heterogeneous catalysts for the synthesis of benzazoles (benzimidazole, benzothiazole, and benzoxazole) with quantitative conversion under optimized conditions. researchgate.net The catalyst can be easily recovered and reused without a significant loss in its catalytic activity. researchgate.net Iron-based heterogeneous catalysts, such as hematite (B75146) (α-Fe2O3), have also been employed for C-H amination of arenes to prepare various heterocycles with aryl C-N moieties. mdpi.com Furthermore, ZnO nanoparticles have been utilized as a recyclable and non-toxic heterogeneous catalyst for the synthesis of 2-aryl benzimidazoles and benzothiazoles. researchgate.net

The following table highlights some heterogeneous catalysts used in azole synthesis:

| Catalyst | Azole Type | Advantages | Reference |

| MIL-101(Cr) | Benzazoles | Reusable, high conversion | researchgate.net |

| Hematite (α-Fe2O3) | Aryl C-N heterocycles | Earth-abundant | mdpi.com |

| ZnO Nanoparticles | Benzimidazoles, Benzothiazoles | Reusable, non-toxic | researchgate.net |

Advanced Reaction Mechanisms and Pathways for this compound Formation

The development of advanced reaction mechanisms allows for the construction of complex molecular architectures with high efficiency and atom economy.

Multicomponent reactions (MCRs) are convergent reactions where three or more starting materials react in a single pot to form a product that contains substantial portions of all the reactants. mdpi.com This approach is highly atom-economical and reduces the number of synthetic steps, making it a cornerstone of green and efficient chemistry. tcichemicals.comfrontiersin.org

Several well-known MCRs, such as the Ugi, Biginelli, and Hantzsch reactions, have been adapted for the synthesis of azole derivatives. rsc.org For instance, the Gröbcke-Blackburn-Bienaymé reaction is a three-component MCR that utilizes an aldehyde, an isonitrile, and an α-aminoazine (like 2-aminoimidazole) to synthesize fused nitrogen-containing aromatic compounds. tcichemicals.com MCRs have also been used to synthesize complex structures like azole-fused pyrimidine (B1678525) derivatives under microwave irradiation. rsc.org A one-pot, three-component synthesis of 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxamide derivatives has been achieved by reacting 3-amino-1,2,4-triazole, an aryl aldehyde, and acetoacetanilide (B1666496) under solvent-free conditions. rsc.org

The versatility of MCRs allows for the creation of a wide diversity of structurally complex azole derivatives in a single, efficient step, which is particularly valuable in medicinal chemistry for the rapid generation of compound libraries. mdpi.comrsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful and versatile tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are fundamental to the assembly of azole benzene derivatives. nih.govmdpi.com Palladium (Pd) and copper (Cu) are the most prominent metals used for these transformations, enabling the direct arylation and amination of azole and benzene rings. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, and direct C-H activation/arylation are widely employed. researchgate.netresearchgate.net For instance, the direct C-H arylation of 1H-indazole derivatives with various arenes can be achieved using a Pd(OAc)2 catalyst. researchgate.net This method allows for site-selective functionalization, which is crucial for building complex molecular architectures. researchgate.net Similarly, Pd(II)-catalyzed oxidative C-H/C-H cross-coupling has been developed for the synthesis of unsymmetrical biheteroaryl molecules, linking azoles with other heteroarenes like thiophenes or furans. acs.org

Copper-catalyzed reactions, particularly Ullmann-type couplings, are effective for forming C-N bonds between an azole nitrogen and a benzene ring. nih.govmdpi.com These reactions can be used to synthesize N-aryl azoles from aryl halides and the corresponding azole. nih.gov Recent advancements have led to copper-catalyzed methods for creating fused heterocyclic systems through sequential C-N coupling and cyclization steps. researchgate.netmdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions for Azole Benzene Derivatives

| Reaction Type | Catalyst System | Coupling Partners | Key Feature | Reference |

|---|---|---|---|---|

| Oxidative C-H Arylation | Pd(OAc)₂ / phenanthroline | 1H-Indazole derivative and Benzene | Site-selective C7 arylation of the indazole ring. | researchgate.net |

| Oxidative C-H/C-H Cross-Coupling | Pd(II) / Cu(I) activator | Azole and Thiophene/Furan | Synthesis of unsymmetrical biheteroaryls. | acs.org |

| Ullmann C-N Coupling | CuI / Ligand | 2-(2-bromoaryl)indole and 2-aminoazole | Formation of N-fused hybrid scaffolds. | mdpi.com |

| Cross-Dehydrogenative Coupling | Pd(OAc)₂ / Cu(OAc)₂ | Benzimidazole and Styrene | Direct C-H/C-H alkenylation of the azole ring. | researchgate.net |

Organophotoredox Catalysis for Nitrogen Alkylation

A significant advancement in the synthesis of N-substituted azole benzene derivatives is the use of visible-light-mediated organophotoredox catalysis. researchgate.netacs.org This methodology allows for the efficient N-alkylation of azoles under mild, transition-metal-free conditions. researchgate.netacs.org The reaction typically involves the decarboxylative cross-coupling of azole nucleophiles with aliphatic carboxylic acid-derived redox-active esters. acs.org

In a representative protocol developed by the Ohmiya group, an organic photoredox catalyst, such as N-phenylbenzo[b]phenothiazine, absorbs visible light to initiate the reaction. researchgate.net The process generates alkyl radicals from redox-active esters, which then couple with the nitrogen atom of the azole ring. acs.org A key innovation in this method is the use of a pyridinium (B92312) or collidine additive, which acts as a Brønsted acid to prevent unwanted elimination side reactions of the carbocation intermediate formed during the radical-polar crossover mechanism. researchgate.netacs.org This strategy demonstrates high functional group tolerance and has been applied to the synthesis of complex molecules. acs.org

Table 2: Research Findings on Organophotoredox N-Alkylation of Azoles

| Parameter | Description | Reference |

|---|---|---|

| Catalyst | N-phenylbenzo[b]phenothiazine (organic photocatalyst). | researchgate.net |

| Reactants | Azole nucleophile and an aliphatic carboxylic acid-derived redox-active ester. | acs.org |

| Energy Source | Visible light (e.g., blue LEDs). | researchgate.netacs.org |

| Key Additive | Collidine HBF₄ or a pyridinium salt to inhibit elimination byproducts. | researchgate.netacs.org |

| Conditions | Mild, transition-metal-free. | acs.org |

| Mechanism | Proceeds through a redox-neutral radical-polar crossover pathway. | acs.org |

| Scope | Effectively installs secondary and tertiary alkyl groups onto the azole nitrogen. | researchgate.netacs.org |

Regioselective Cycloaddition Approaches

Regioselective cycloaddition reactions are a powerful strategy for constructing the core heterocyclic ring system of azole benzene derivatives. The [3+2] cycloaddition is particularly common for synthesizing five-membered azole rings. mdpi.com For example, the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, often catalyzed by copper(I), provides a highly regioselective route to 1,2,3-triazoles. pcbiochemres.com This "click chemistry" approach is known for its efficiency and wide substrate scope. pcbiochemres.com

More complex strategies involve the use of benzdiyne equivalents to construct polycyclic aromatic systems containing fused azole rings. rsc.org In this approach, two benzyne (B1209423) functionalities are generated sequentially in a single benzene ring, allowing for controlled, regioselective cycloaddition reactions with different arynophiles (such as furans or azides) to build multi-ring fused heterocycles. rsc.org The regioselectivity of these reactions can be controlled by the substituents adjacent to the benzyne triple bonds. rsc.org Another approach involves the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles to form pyridine (B92270) rings, which can be part of a larger azole-containing structure. A Co(II)-catalyzed cycloaddition has been developed for the regioselective synthesis of tetrasubstituted benzenes from alkynyl ketones and 2-acetylpyridines. nih.gov

Oxidative Homocoupling Reactions

Oxidative homocoupling presents a direct and atom-economical pathway to symmetric bi-aryl or bi-heteroaryl systems, which represent a specific subclass of azole benzene derivatives. researchgate.net This method involves the formation of a C-C bond by coupling two C-H bonds, avoiding the need to pre-functionalize the coupling partners. nih.govresearchgate.net

Copper and iron catalysts are frequently used to mediate these transformations. researchgate.netsci-hub.se For example, a Cu(II)-mediated oxidative intermolecular homocoupling reaction between two azole molecules can form C2-C2 bonds using molecular oxygen as the oxidant. nih.gov This method has been applied to various azoles, including imidazoles and triazoles, to produce the corresponding homocoupled products in high yields. nih.govmdpi.com Similarly, iron catalysts can enable the direct coupling of heterocycles like indoles with naphthols. researchgate.net While these reactions often produce cross-coupled products, homocoupling of one of the partners can be a competing pathway. researchgate.net The development of transition metal-catalyzed homocoupling reactions has provided valuable tools for synthesizing symmetric ligands used in coordination chemistry and materials science. nih.govmdpi.com

Table 3: Examples of Oxidative Homocoupling Reactions of Azoles

| Catalyst System | Substrate(s) | Coupling Type | Key Feature | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ / O₂ | N-substituted imidazoles | C2-C2 Homocoupling | Direct C-H/C-H coupling using O₂ as the terminal oxidant. | nih.gov |

| Cu(I) / Base / Air | N-substituted 1,2,4-triazoles | C-C Homocoupling | Adaptation of Glaser-Hay coupling conditions for azoles. | mdpi.com |

| FeCl₃ / TBHP | 2-Naphthols | C-C Homocoupling | Solvent choice can switch between homo- and cross-coupling. | sci-hub.se |

| Hypervalent Iodine | Pyrroles, pyrazoles, imidazoles | Aryl-Aryl Homocoupling | Metal-free approach to dimerization. | mdpi.com |

Theoretical and Computational Investigations of Azole Benzene Derivative 3

Quantum Chemical Calculations (DFT/TD-DFT) on Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of azole benzene (B151609) derivatives. orientjchem.org Methods like B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are commonly used with basis sets such as 6-31G(d) or 6-311G(d,p) to perform geometry optimization and frequency calculations. orientjchem.orgnih.gov Such calculations confirm that the optimized geometry corresponds to a true energy minimum by ensuring the absence of imaginary frequencies. nih.gov

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO energy (E_HOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (E_LUMO) reflects its electron-accepting capability. d-nb.info The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.govd-nb.info For instance, studies on similar benzimidazole-thiadiazole derivatives show that substitutions on the phenyl ring can significantly alter these energy values, with compound 5h in one study noted as being the most chemically reactive due to its narrow energy gap. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are critical for predicting how the molecule will interact with other species, including biological receptors. nih.gov In typical azole benzene derivatives, negative potential is often localized around the nitrogen atoms of the azole ring and any electronegative substituents, while positive potential is found around hydrogen atoms. nih.gov

Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra, providing insights into the molecule's behavior upon excitation with light. semanticscholar.org These theoretical spectra can be compared with experimental data obtained in different phases (e.g., gas, various solvents) to validate the computational model. semanticscholar.org

Table 1: Representative Quantum Chemical Parameters for an Azole Benzene Derivative Calculated using DFT at the B3LYP/6-311G(d,p) level. Values are illustrative based on published data for similar compounds. nih.gov

| Parameter | Value | Unit | Significance |

| E_HOMO | -6.25 | eV | Electron-donating ability |

| E_LUMO | -2.15 | eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.10 | eV | Chemical reactivity, stability |

| Dipole Moment (µ) | 3.50 | Debye | Molecular polarity |

| Electronegativity (χ) | 4.20 | eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.05 | eV | Resistance to charge transfer |

Conformational Analysis and Thermodynamic Properties

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis of azole benzene derivatives is performed to identify the most stable spatial arrangements (conformers) of the molecule. csic.es Theoretical calculations at levels like B3LYP/6-311++G(d,p) are used to explore the potential energy surface and determine the relative energies of different conformers. csic.es This analysis is particularly important for molecules with rotatable bonds, such as those connecting the benzene and azole rings or those within flexible substituent groups.

The results of these calculations can be validated by comparing computed NMR chemical shifts (using methods like GIAO) with experimental data. csic.es This combined approach provides a detailed picture of the molecule's preferred conformation in solution. csic.es

Furthermore, computational methods can predict key thermodynamic properties at different temperatures. semanticscholar.org Parameters such as heat capacity (C_p), entropy (S), and enthalpy (H) are calculated based on the vibrational frequencies obtained from the DFT analysis. These properties are essential for understanding the molecule's stability and behavior under varying thermal conditions. semanticscholar.org For example, a comparative study of two potential isomeric structures of a novel benzofuran (B130515) derivative confirmed the higher stability of one isomer based on its lower total energy and other calculated thermodynamic parameters. semanticscholar.org

Table 2: Representative Calculated Thermodynamic Properties at 298.15 K Values are illustrative based on published data for similar compounds. semanticscholar.org

| Property | Value | Unit |

| Total Energy | -827.59 | a.u. |

| Zero-point vibrational energy | 155.8 | kcal/mol |

| Enthalpy (H) | 168.2 | kcal/mol |

| Gibbs Free Energy (G) | 120.5 | kcal/mol |

| Entropy (S) | 115.7 | cal/mol·K |

| Heat Capacity (C_v) | 65.4 | cal/mol·K |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing detailed insights into their interactions with their environment, such as a solvent or a biological macromolecule. nih.govresearchgate.net MD simulations have been successfully used to investigate the binding of azole derivatives to protein active sites. nih.govnih.gov

In a typical simulation, the ligand (Azole benzene derivative 3) is placed near a biological target, and their movements are simulated over a period, often on the nanosecond scale. nih.gov These simulations reveal the specific intermolecular interactions that stabilize the ligand-protein complex. Key interactions for azole derivatives often include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues in the protein's active site. nih.gov

Hydrophobic Contacts: Involving nonpolar parts of the ligand, such as the benzene ring, and hydrophobic residues like Leucine, Isoleucine, and Phenylalanine. nih.govmdpi.com

Pi-Pi Stacking: Aromatic interactions between the benzene or azole ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein. mdpi.com

For example, MD simulations of azole inhibitors with the enzyme CYP2E1 showed that interactions with residues such as Leu210 and Leu368 were crucial as the ligand entered the active site. nih.gov Further simulations of benzotriazole (B28993) derivatives with Cu2O surfaces demonstrated that Coulomb interactions were the primary contributor to the binding energy, highlighting the importance of electrostatic forces in the adsorption process. researchgate.net The stability of the ligand-receptor complex over the simulation time is often assessed using metrics like the root-mean-square deviation (RMSD). vietnamjournal.ru

Quantitative Structure-Activity Relationship (QSAR) Modeling for Potential Biological Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For azole benzene derivatives, QSAR studies can predict activities such as antifungal, antibacterial, or enzyme inhibition potential. tandfonline.comnih.gov

The process involves several steps:

Data Set Preparation: A diverse set of azole derivatives with experimentally measured biological activities is compiled. This set is typically divided into a training set for model development and a test set for validation. tandfonline.comresearchgate.net

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include constitutional (e.g., molecular weight), topological, geometric, and quantum-chemical descriptors (e.g., E_HOMO, dipole moment, steric and electrostatic fields). researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that links the descriptors to the biological activity. nih.gov Variable selection techniques like stepwise regression or successive projections algorithm (SPA) are often employed to select the most relevant descriptors and avoid overfitting. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously validated using internal methods (e.g., leave-one-out cross-validation, yielding a q² value) and external validation with the test set (yielding a predicted r² value). researchgate.net A statistically robust model will have high values for the squared correlation coefficient (r²) and cross-validated correlation coefficient (q²), typically greater than 0.6. researchgate.net

For example, a QSAR study on azaaurone derivatives generated a model with a q² of 0.7851 and a predicted r² of 0.7315, indicating good predictive ability. researchgate.net Another study on Candida albicans inhibitors developed a model that accounted for 90% of the variance in the compounds' activity (Q² = 0.90). nih.gov Such models can guide the design of new, more potent derivatives by identifying the key structural features that enhance biological activity. researchgate.net

Table 3: Example of a Generic QSAR Model Equation This table illustrates the typical format and components of a QSAR model. tandfonline.com

| Component | Description |

| Equation | log(1/C) = 0.85 * (Descriptor A) - 1.52 * (Descriptor B) + 3.45 |

| Statistical Parameters | n = 20, r² = 0.91, q² = 0.85, F = 45.6, SEE = 0.18 |

| Descriptors | Descriptor A: A measure of hydrophobicity (e.g., LogP). Descriptor B: A steric parameter (e.g., Molar Refractivity). |

| Interpretation | The equation suggests that increasing the value of Descriptor A (hydrophobicity) and decreasing the value of Descriptor B (steric bulk) would lead to higher biological activity (log(1/C)). |

Molecular Docking Studies on Biological Targets

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it binds to a target macromolecule, typically a protein or enzyme. researchgate.net This technique is widely used to screen virtual libraries of compounds and to understand the mechanism of action of potential drugs at a molecular level. nih.gov

For azole benzene derivatives, docking studies have been performed against a variety of biological targets, including:

Fungal Lanosterol (B1674476) 14α-demethylase (CYP51): A key enzyme in ergosterol (B1671047) biosynthesis, which is the primary target for azole antifungal agents. mdpi.comnih.gov Docking studies show that the azole nitrogen atom often coordinates with the heme iron in the enzyme's active site, while the rest of the molecule forms hydrogen bonds and hydrophobic interactions with surrounding amino acid residues like Phe233 and Leu376. mdpi.com

Bacterial Enzymes: Targets such as UDP-N-acetylmuramate-L-alanine ligase (MurC) or DNA gyrase are investigated for antibacterial activity. mdpi.comnih.gov

Human Enzymes: Targets like aromatase (for anticancer activity), acetylcholinesterase (for Alzheimer's disease), and xanthine (B1682287) oxidase (for gout) have also been explored. nih.govsmolecule.comsemanticscholar.org

The output of a docking simulation is a binding score or energy (e.g., in kcal/mol), which estimates the binding affinity. nih.gov Lower binding energy values indicate a more stable ligand-protein complex and potentially higher inhibitory activity. nih.gov For instance, in a study of novel indole-based heterocyclic scaffolds, compound (9) showed a minimum binding energy of -11.5 kcal/mol against the MurC enzyme, which was superior to the standard drug ampicillin. nih.gov

Table 4: Representative Molecular Docking Results for an Azole Benzene Derivative Binding energies are illustrative and based on published data for similar compounds against various targets. mdpi.comvietnamjournal.runih.gov

| Biological Target | PDB Code | Binding Energy (kcal/mol) | Key Interacting Residues |

| C. albicans Lanosterol 14α-demethylase | 5V5Z | -9.5 | TYR132, PHE233, LEU376 |

| E. coli DNA Gyrase B | 4URO | -8.0 | ASP73, ILE78, GLY77 |

| Human Acetylcholinesterase | 4EY7 | -10.2 | TRP86, TYR337, PHE338 |

| Human Aromatase (CYP19A1) | 3S7S | -8.8 | ILE133, PHE221, TRP224 |

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for investigating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the factors that control chemical reactivity. rsc.org DFT calculations can be used to map out the entire energy profile of a proposed reaction, including the structures and energies of reactants, transition states (TS), intermediates, and products. acs.org

For reactions involving azole benzene derivatives, such as nucleophilic aromatic substitution (S_NAr), computational studies can distinguish between different possible mechanisms, such as a stepwise pathway involving a stable Meisenheimer intermediate or a concerted pathway with a single transition state. rsc.orgresearchgate.net Studies on the reaction of azole nucleophiles with aryl fluorides have shown that the mechanism can exist on a continuum between stepwise and concerted, and can even be "borderline," depending on the specific reactants. rsc.orgresearchgate.net

Kinetic Isotope Effect (KIE) studies, both experimental and computational, provide further mechanistic detail. acs.org By calculating the effect of isotopic substitution at key atomic positions, researchers can gain insight into which bonds are being formed or broken in the rate-determining step of the reaction. acs.org For example, in the reaction of 1,2,3-triazines with amidines, a combined experimental and computational KIE investigation ruled out a Diels-Alder pathway in favor of a stepwise addition/N_2 elimination/cyclization mechanism, identifying the initial nucleophilic attack as the rate-limiting step. acs.org These insights are invaluable for optimizing reaction conditions and designing more efficient synthetic strategies. rsc.org

Structure Activity Relationship Sar Studies of Azole Benzene Derivative 3

Elucidation of Key Structural Features Influencing Biological Interactions

The azole moiety is a five-membered heterocyclic ring containing at least one nitrogen atom, and it is frequently the central pharmacophore responsible for the molecule's primary mechanism of action. mdpi.com For instance, in many antifungal agents, the nitrogen atoms of the azole ring (such as imidazole (B134444) or triazole) coordinate with the heme iron atom of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in ergosterol (B1671047) biosynthesis. nih.govresearchgate.net This interaction inhibits the enzyme, disrupts the fungal cell membrane, and leads to cell death. nih.gov The type of azole ring (e.g., imidazole, triazole, benzimidazole) is a critical determinant of activity and selectivity. researchgate.netresearchgate.net Triazole and imidazole scaffolds, in particular, are considered highly important in the design of antimicrobial compounds. researchgate.net

The benzene (B151609) ring serves as a crucial scaffold that can be modified to fine-tune the molecule's properties. It often engages in hydrophobic and π-π stacking interactions within the target's binding pocket. mdpi.comnih.gov The orientation and substitution pattern of the benzene ring can significantly influence binding affinity and selectivity. acs.org Fusing the benzene ring with the azole ring to form structures like benzimidazole (B57391), benzoxazole (B165842), or indazole can create a more rigid and conformationally restricted molecule, which can lead to enhanced potency. mdpi.comlongdom.org

Impact of Substituent Effects on Bioactivity Profiles

Modifying the substituents on the benzene ring is a cornerstone of SAR studies for this class of compounds. The electronic properties (electron-donating vs. electron-withdrawing), size (steric effects), and lipophilicity of these substituents can dramatically alter the bioactivity. libretexts.org

Electron-withdrawing groups (EWGs) , such as halogens (F, Cl, Br) or nitro groups (NO₂), and electron-donating groups (EDGs) , like alkyl (CH₃) or alkoxy (OCH₃) groups, exert different electronic effects on the benzene ring, influencing its interaction with the target.

Halogens: The introduction of halogen atoms, particularly fluorine and chlorine, is a common strategy in drug design. Halogens can increase a compound's lipophilicity, which may enhance cell membrane penetration. mdpi.com They can also participate in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity. Multiple studies have shown that di- or tri-substituted halogenated derivatives exhibit enhanced activity. mdpi.commdpi.com For example, in a series of antifungal azole derivatives, compounds with halogen atoms (Br, F) on the benzene ring were found to be more conducive to activity. nih.gov

Electron-Donating vs. Electron-Withdrawing Groups: The relative effect of EDGs and EWGs can vary. In one study on antifungal malononitrile (B47326) derivatives, it was observed that stronger electron-donating ability correlated with higher activity, while stronger electron-withdrawing ability led to lower activity. acs.org In contrast, another study found that sulfonamide derivatives (containing the electron-withdrawing SO₂NH₂ group) showed better antifungal activity than amine or amide analogs. nih.gov

The following table summarizes the general effects of different substituent types on the bioactivity of azole benzene derivatives based on various research findings.

| Substituent Type (on Benzene Ring) | General Effect on Bioactivity | Plausible Rationale | Supporting Findings [Citation] |

|---|---|---|---|

| Halogens (e.g., -F, -Cl) | Often increases activity | Increases lipophilicity, enhances cell uptake, potential for halogen bonding. | mdpi.commdpi.comacs.orgnih.gov |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Variable; can increase or decrease activity | Increases electron density on the ring; may enhance or hinder binding depending on the target's electronic environment. | nih.govlongdom.orgacs.org |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Variable; can increase or decrease activity | Decreases electron density; may be crucial for specific hydrogen bonding or dipole interactions. | nih.govlongdom.orgacs.org |

| Bulky Groups (e.g., -t-butyl) | Often decreases activity at certain positions | Can cause steric hindrance, preventing optimal fit into the binding pocket. | libretexts.org |

Rational Design Principles for Modulating Azole Benzene Derivative 3 Activity

The insights gained from SAR studies provide the foundation for the rational design of new analogs with improved properties. The goal is to optimize potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects. This process often involves a combination of synthetic chemistry and computational modeling.

Computational approaches , such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools. longdom.org

3D-QSAR models can identify the key steric and electronic features of the molecule that are essential for its biological activity, guiding the design of new compounds with enhanced potency. longdom.orgacs.org These models can predict the activity of yet-to-be-synthesized compounds, saving time and resources.

Molecular docking simulates the interaction between the derivative and its biological target (e.g., an enzyme active site). nih.govnih.gov This allows researchers to visualize the binding mode, identify key interactions like hydrogen bonds or hydrophobic contacts, and rationally design modifications to improve this fit. nih.gov For example, docking studies can help confirm that a designed molecule correctly orients its azole nitrogen towards a target like the heme iron in CYP51. nih.gov

A key principle in rational design is molecular hybridization . This involves combining known pharmacophores from different active molecules into a single hybrid structure. tandfonline.comresearchgate.net For instance, an azole-benzene scaffold might be combined with another pharmacophore, like a sulfonamide or thiazole (B1198619) group, to create a hybrid molecule with the potential for dual-target activity or improved efficacy. nih.govtandfonline.com

The iterative cycle of design, synthesis, and biological testing, informed by SAR and computational studies, allows for the systematic modulation of the activity of this compound. This can lead to the identification of lead compounds with potent activity against specific targets, such as fungal pathogens or cancer cell lines. acs.orgmdpi.com For example, SAR studies that revealed a preference for ortho- and meta-substituted benzene rings led directly to the synthesis of a potent and selective modulator with good brain penetrance. acs.org

Mechanistic Insights into Biological Activities of Azole Benzene Derivative 3

Target Enzyme Inhibition Mechanisms (e.g., Lanosterol (B1674476) 14-α-demethylase (CYP51), Enoyl Acyl Carrier Protein Reductase)

The primary mode of action for many azole benzene (B151609) derivatives is the targeted inhibition of specific enzymes crucial for pathogen survival.

Lanosterol 14-α-demethylase (CYP51) The most well-documented target of antifungal azoles is Lanosterol 14-α-demethylase, a cytochrome P450-dependent enzyme also known as CYP51. mdpi.comacs.org This enzyme is a key component in the biosynthesis of ergosterol (B1671047), an essential sterol that maintains the integrity and fluidity of fungal cell membranes. mdpi.comnih.gov

The inhibitory mechanism involves a two-pronged interaction:

Heme Coordination: The azole ring, typically a triazole or imidazole (B134444), contains an sp2-hybridized nitrogen atom that acts as a potent ligand, coordinating with the heme iron atom at the active site of CYP51. nih.govmdpi.com This binding blocks the active site, preventing the natural substrate, lanosterol, from being processed. researchgate.netscispace.com

Apoprotein Interaction: The N-1 substituent of the azole ring, which includes the benzene derivative portion of the molecule, fits into the hydrophobic substrate access channel of the enzyme. scispace.comcardiff.ac.uk The benzene ring and other structural features establish multiple non-covalent interactions, such as hydrophobic and van der Waals forces, with the apoprotein part of the enzyme, enhancing the affinity and stability of the enzyme-inhibitor complex. mdpi.comscispace.com

This dual interaction effectively functions as a non-competitive inhibition, preventing the demethylation of lanosterol and halting the ergosterol production pathway. acs.org

Enoyl Acyl Carrier Protein Reductase (FabI/InhA) In bacteria, some azole derivatives have been identified as inhibitors of enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in the fatty acid biosynthesis pathway (FAS-II). scielo.brmdpi.comajpsonline.com This enzyme, known as InhA in Mycobacterium tuberculosis and FabI in Escherichia coli, catalyzes the final, rate-limiting step in each cycle of fatty acid elongation. nih.gov Inhibition of this reductase disrupts the synthesis of vital fatty acids required for building bacterial cell membranes, leading to an antibacterial effect. scielo.brajpsonline.com

Table 1: Inhibitory Activity of Representative Azole Derivatives

| Compound Type/Name | Target Organism/Enzyme | Reported Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| 1,3,5-tris(imidazol-1-ylmethyl)benzene (3b) | Aromatase | IC₅₀: 0.2 nM | nih.gov |

| 1,3-Bis(imidazole-1-ylmethyl) benzene (3d) | Aromatase | IC₅₀: 6.8 nM | nih.gov |

| Benzimidazole-Triazole Derivative (5i) | Candida strains | MIC₅₀: 0.78-1.56 µg/mL | scispace.com |

| Benzimidazole-Triazole Derivative (5s) | Candida strains | MIC₅₀: 0.78-1.56 µg/mL | scispace.com |

| Diphenylamine derivative of Benzotriazole (B28993) (A₁) | Enoyl ACP Reductase (E. coli) | Binding Energy: -5.87 kcal/mol | ajpsonline.com |

| Benzimidazole (B57391) Derivative (A₃) | Enoyl ACP Reductase (E. coli) | Binding Energy: -5.13 kcal/mol | ajpsonline.com |

Interaction with Cellular Components and Pathways (e.g., DNA intercalation, enzyme binding, interference with signal transduction pathways)

Beyond direct enzyme inhibition, the mechanistic profile of azole benzene derivatives includes broader interactions with cellular machinery.

Enzyme Binding: As detailed for CYP51, the binding of azole benzene derivatives within enzyme active sites is a primary mechanism. Molecular docking studies reveal that these interactions are highly specific. For instance, in addition to the heme coordination, the hydroxyl groups on some derivatives can form hydrogen bonds with amino acid residues like TYR132, while the benzene rings can establish π-π stacking or π-cation interactions with residues such as ILE304, TYR118, and LEU376 within the CYP51 active site. nih.govnih.gov These multiple points of contact ensure a strong and selective binding to the target enzyme. nih.gov

DNA Intercalation: While the primary targets for this class of compounds are enzymes, the planar aromatic structures, such as the benzene ring, theoretically possess the capability for π-stacking interactions. However, the main body of research points toward interaction with protein targets rather than direct intercalation into DNA as a significant mechanism of action for this class of compounds. nih.gov

Interference with Signal Transduction Pathways: Certain fused azole-pyrimidine derivatives have been shown to act as inhibitors of critical signal transduction pathways. google.com Research has indicated that some of these compounds can inhibit phosphoinositide 3-kinase (PI3K) activity, a key pathway in controlling leukocyte motility in inflammatory diseases. google.com Other azole derivatives have been developed as inhibitors of the Wnt signaling pathway, which, when over-activated, is implicated in the proliferation of tumor cells. google.com

Modulation of Specific Biological Processes at a Molecular Level

The inhibition of target enzymes by Azole benzene derivative 3 triggers a cascade of downstream effects that modulate biological processes at the molecular level.

In fungi, the inhibition of CYP51 leads to two major consequences:

Ergosterol Depletion: The block in the biosynthetic pathway causes a significant reduction in the cellular levels of ergosterol. mdpi.com The resulting membrane is less stable, altering its normal permeability and fluidity. mdpi.comnih.gov

Toxic Sterol Accumulation: The inhibition of lanosterol demethylation leads to the accumulation of 14-α-methylated precursor sterols. mdpi.com The integration of these toxic sterols into the fungal membrane further disrupts its structure and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and replication (fungistatic effect). mdpi.comnih.gov

In bacteria, the inhibition of enoyl-ACP reductase disrupts the fatty acid synthesis cycle, preventing the elongation of fatty acid chains. This directly impacts the ability of the bacteria to synthesize its phospholipid bilayer, compromising cell membrane integrity and leading to growth inhibition. scielo.br

Investigation of Acquired and Intrinsic Resistance Mechanisms (e.g., target enzyme mutations, efflux pump overexpression)

The efficacy of azole-based compounds can be compromised by the development of resistance in target pathogens. nih.gov These resistance mechanisms can be intrinsic to the species or acquired through selective pressure. nih.gov

Target Enzyme Mutations: A primary mechanism of acquired resistance involves mutations in the gene encoding the target enzyme, such as ERG11 (the gene for CYP51). researchgate.netnih.govnih.gov These mutations can alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of the azole inhibitor while still allowing the natural substrate to bind. researchgate.netasm.org For example, substitutions at position Y132 in Candida albicans CYP51 are clinically relevant mutations known to confer resistance. nih.gov Overexpression of the ERG11 gene, leading to an increased concentration of the target enzyme, is another common resistance strategy. nih.govresearchgate.net

Efflux Pump Overexpression: A major contributor to azole resistance is the increased expression of membrane transporter proteins that function as drug efflux pumps. clinicaltrials.govfrontiersin.org These pumps actively expel the azole compound from the cytoplasm, preventing it from reaching the necessary intracellular concentration to inhibit its target. frontiersin.orgbiomedpharmajournal.org The two main families of efflux pumps implicated are:

ATP-binding cassette (ABC) transporters: Such as Cdr1p and Cdr2p in Candida albicans, which use ATP hydrolysis to power drug extrusion. nih.govfrontiersin.org

Major Facilitator Superfamily (MFS) transporters: Such as Mdr1p, which often utilize the proton motive force to expel drugs. nih.govfrontiersin.org

The overexpression of the genes encoding these pumps (e.g., CDR1, CDR2, MDR1) is a frequent finding in azole-resistant clinical isolates. nih.govbiomedpharmajournal.org

Table 2: Common Resistance Mechanisms to Azole Derivatives in Candida Species

| Mechanism | Description | Genes Involved | Reference |

|---|---|---|---|

| Target Site Mutation | Amino acid substitutions in the CYP51 enzyme reduce drug binding affinity. | ERG11 (e.g., Y132H, Y132F substitutions) | nih.govnih.gov |

| Target Overexpression | Increased production of the CYP51 enzyme requires higher drug concentrations for inhibition. | ERG11 | researchgate.netnih.gov |

| Efflux Pump Overexpression (ABC Transporters) | Increased expulsion of the drug from the cell via ATP-dependent pumps. | CDR1, CDR2, ABC2 | nih.govfrontiersin.org |

| Efflux Pump Overexpression (MFS Transporters) | Increased expulsion of the drug from the cell via proton-motive force dependent pumps. | MDR1 | nih.govfrontiersin.org |

Advanced Spectroscopic Characterization and Elucidation of Azole Benzene Derivative 3

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁵N) for Stereochemical and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. mdpi.comipb.pt It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For azole derivatives, which can exist in different tautomeric forms, multinuclear NMR is particularly powerful. mdpi.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. In a typical ¹H NMR spectrum of 2-(1H-Benzimidazol-2-yl)phenol, distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) and phenol (B47542) rings are observed. Protons on the benzene (B151609) ring fused to the imidazole (B134444) typically appear as a complex multiplet, while the protons on the phenol ring also show characteristic splitting patterns based on their substitution. The acidic protons, such as the N-H of the imidazole and the O-H of the phenol, often appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and electronic environment of each carbon atom in the molecule. The spectrum of 2-(1H-Benzimidazol-2-yl)phenol would show distinct signals for each of the 13 carbon atoms. The carbon atom attached to the hydroxyl group (C-O) and the carbons of the imidazole ring typically appear at characteristic chemical shifts. For instance, the C2 carbon of the benzimidazole ring, positioned between the two nitrogen atoms, is significantly deshielded and appears downfield. nih.gov Comparing experimental chemical shifts with those predicted by theoretical calculations (like GIAO/DFT) can further confirm assignments. csic.es

¹⁵N NMR Spectroscopy: ¹⁵N NMR is highly sensitive to the electronic environment of nitrogen atoms and is invaluable for studying tautomerism in azole compounds. mdpi.comresearchgate.net In 2-(1H-Benzimidazol-2-yl)phenol, the two nitrogen atoms of the imidazole ring are chemically distinct. One is a "pyrrole-type" nitrogen (bonded to hydrogen), and the other is a "pyridine-type" nitrogen (double-bonded to carbon). These two types of nitrogen atoms resonate at very different chemical shifts, allowing for unambiguous identification. researchgate.net Dynamic NMR studies can also track the rate of proton exchange between the two nitrogen atoms, providing insight into the tautomeric equilibrium. nih.gov

| Nucleus | Chemical Shift Range (δ, ppm) | Description of Signal |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons (multiplets) |

| ¹H | 9.0 - 13.0 | N-H and O-H protons (broad singlets) |

| ¹³C | 110 - 140 | Aromatic carbons |

| ¹³C | ~150 | Benzimidazole C2 carbon |

| ¹³C | ~155 | Phenolic C-OH carbon |

| ¹⁵N | -140 to -160 | Pyridine-type Nitrogen |

| ¹⁵N | -210 to -230 | Pyrrole-type Nitrogen |

Mass Spectrometry Techniques for Comprehensive Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. capes.gov.brorientjchem.org

For 2-(1H-Benzimidazol-2-yl)phenol (C₁₃H₁₀N₂O), a high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight (e.g., 210.0793 g/mol ). The fragmentation pattern under electron impact (EI-MS) would likely involve the characteristic cleavage of the molecule. Common fragmentation pathways for benzimidazole derivatives include the loss of small, stable molecules. The precise fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries or predicted pathways to confirm the identity of the compound. capes.gov.brresearchgate.net

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

|---|---|---|

| [M+H]⁺ | 211.0866 | Protonated Molecular Ion |

| [M]⁺ | 210.0793 | Molecular Ion |

| Fragment 1 | Varies | Loss of CO, HCN, or other small fragments |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. csic.esresearchgate.net For an azole benzene derivative, a single-crystal X-ray diffraction analysis can definitively determine bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. researchgate.net

In the crystal structure of 2-(1H-Benzimidazol-2-yl)phenol, one would expect to observe extensive hydrogen bonding. The N-H group of the benzimidazole and the O-H group of the phenol are both hydrogen bond donors, while the pyridine-type nitrogen atom is a hydrogen bond acceptor. These interactions dictate how the molecules pack together in the crystal lattice, often forming complex supramolecular networks. researchgate.net The analysis would also confirm the planarity of the benzimidazole system and the dihedral angle between the benzimidazole and the phenol rings. csic.es

| Parameter | Typical Value / System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/n or Pbca researchgate.net |

| Key Bond Length (C=N) | ~1.35 Å |

| Key Bond Length (C-O) | ~1.36 Å |

| Hydrogen Bond (N-H···N) | Present, forming dimers or chains |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.netepequip.com These techniques are excellent for identifying the functional groups present in a compound. scialert.net

FTIR Spectroscopy: The FTIR spectrum of 2-(1H-Benzimidazol-2-yl)phenol would exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the N-H and O-H stretching vibrations, often overlapping due to hydrogen bonding. derpharmachemica.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1620-1450 cm⁻¹ is the fingerprint region for aromatic C=C and C=N stretching vibrations, confirming the presence of the benzene and imidazole rings. scialert.netimp.kiev.ua

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations are typically strong and well-defined. si.edunih.gov Symmetrical vibrations and non-polar bonds tend to be more Raman-active. The combination of FTIR and Raman spectra provides a comprehensive vibrational profile of the molecule, which can be further supported by Density Functional Theory (DFT) calculations to assign specific vibrational modes. researchgate.net

| Frequency Range (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3400 - 3200 | O-H and N-H stretch (H-bonded) | FTIR (Strong, Broad) |

| 3100 - 3000 | Aromatic C-H stretch | FTIR, Raman (Medium) |

| 1620 - 1580 | C=N stretch (imidazole ring) | FTIR, Raman (Strong) |

| 1550 - 1450 | Aromatic C=C ring stretch | FTIR, Raman (Strong) |

| 1280 - 1200 | C-O stretch (phenol) | FTIR (Strong) |

Photophysical and Optoelectronic Properties of Azole Benzene Derivative 3

Absorption and Emission Characteristics

The azole benzene (B151609) derivative 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its analogues exhibit distinct absorption and emission properties that are highly sensitive to their molecular environment. nih.govnih.gov In its ground state, the molecule exists predominantly in an enol form. core.ac.uk Upon photoexcitation, it can emit fluorescence from this locally excited enol state, typically in the blue region of the spectrum (~360-375 nm). core.ac.ukacs.orgnih.gov

However, the most prominent feature is a large Stokes-shifted emission, which results from an excited-state intramolecular proton transfer (ESIPT) process. This process yields an excited keto tautomer, which then fluoresces in the green-to-orange region of the spectrum (~480-585 nm). nih.govcore.ac.uknih.gov The result is a characteristic dual emission, with the relative intensities of the enol and keto bands being strongly dependent on solvent polarity and hydrogen-bonding capability. nih.govacs.org In nonpolar solvents, the keto emission is predominant, while polar, protic solvents can stabilize the enol form, leading to an increase in its relative emission intensity. nih.govacs.org

The presence of substituents on the molecular scaffold can shift the absorption to longer wavelengths (red-shift) compared to the parent HBO molecule. nih.govresearchgate.net For instance, derivatives with larger π-conjugated systems display red-shifted absorbance. nih.gov Interestingly, these same modifications can sometimes lead to a blue-shift in the fluorescence, depending on how they influence the ESIPT process. nih.gov

| Species | Absorption Max (λ_abs) | Emission Max (λ_em) | Solvent Condition | Reference |

| HBO (Enol form) | ~300-330 nm | ~364 nm | Protic Solvents (e.g., Methanol) | acs.org |

| HBO (Keto form) | N/A (formed in excited state) | ~480-550 nm | Nonpolar Solvents | core.ac.ukacs.org |

| PVHBO derivative (Enol) | Not specified | Blue region | General | nih.gov |

| PVHBO derivative (Keto) | Not specified | Green region | General | nih.gov |

| Bis(HBO)-Zinc Complex | Not specified | ~550 and 760 nm | Dichloromethane | nih.gov |

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

The defining photophysical characteristic of this azole benzene derivative is the Excited-State Intramolecular Proton Transfer (ESIPT). acs.orgnih.gov This process involves the transfer of the phenolic proton to the nitrogen atom of the benzoxazole (B165842) ring within the same molecule. acs.orgresearchgate.net A prerequisite for ESIPT is the presence of an intramolecular hydrogen bond in the ground state, which positions the proton donor (hydroxyl group) and acceptor (heterocyclic nitrogen) in close proximity. acs.org

Upon absorption of a photon, the acidity of the phenolic hydroxyl group and the basicity of the imine nitrogen atom increase significantly. This change in electronic distribution drives an ultrafast proton transfer, occurring on a sub-picosecond timescale. mpg.de Theoretical calculations using DFT and TD-DFT methods for HBO show that this transfer has a very low energy barrier (e.g., 0.7 kcal/mol), making the process extremely efficient. acs.org The resulting excited keto tautomer is energetically more stable than the excited enol form. acs.org This ESIPT process is responsible for the dual fluorescence and the exceptionally large Stokes shift observed in these compounds. acs.orgnih.gov

Fluorescence Sensing and Probing Applications

The high sensitivity of the dual emission to the local environment makes this class of azole benzene derivatives excellent candidates for fluorescence sensors and probes. nih.gov The ratiometric change between the enol and keto emission bands provides a built-in correction for instrumental factors, enhancing sensing accuracy.

Derivatives of 2-(2'-hydroxyphenyl)benzoxazole have been successfully employed in several sensing applications:

Metal Ion Detection : Specifically designed derivatives show high selectivity and sensitivity for metal ions. For example, a bis[2-(2'-hydroxyphenyl)benzoxazole]pyridinium derivative has been synthesized for the quantification of Cu²⁺ in solution, where the binding of copper induces significant fluorescence quenching. mdpi.com Other systems have been developed for sensing Zn²⁺, where coordination with the metal ion alters the ESIPT process and leads to a distinct fluorescence response. nih.gov

Probing Biological Systems : The complex photophysics of these molecules makes them useful probes for studying local environments in macromolecules. nih.gov They have been used to investigate the flexibility of protein binding sites, the local environment in DNA, and the properties of lipid assemblies. nih.gov

pH Sensing : The equilibrium between the enol, keto, and, in the presence of a base, anionic forms can be exploited for pH sensing. nih.gov The anionic form typically emits at a longer wavelength (orange-red), allowing for a multi-color response across different pH ranges. nih.gov

Influence of Structural Modifications on Photophysical Behavior

Altering the molecular structure of the parent azole benzene derivative has a profound impact on its photophysical properties, particularly the ESIPT process. nih.govresearchgate.net

Electron-Withdrawing and Donating Groups : The introduction of substituents can tune the relative energy levels of the enol and keto tautomers. researchgate.net Attaching electron-withdrawing groups, such as thiadiazole or pyrazine, to the hydroxyphenyl ring can suppress or completely inhibit the ESIPT process, resulting in emission solely from the enol form. nih.gov Conversely, placing an electron-withdrawing substituent on other parts of the scaffold can sometimes increase the relative intensity of the keto emission in hydrogen-bonding solvents. nih.gov

Extension of π-Conjugation : Increasing the π-conjugated framework, for example by adding a phenanthrene (B1679779) ring, generally leads to a red-shift in absorption. nih.gov However, the effect on ESIPT is not always straightforward and depends on how the modification affects the planarity and electronic distribution of the molecule. nih.gov

Suppression of ESIPT for Other Applications : In some cases, ESIPT is intentionally suppressed to enhance other properties. In one study, a derivative named HBO-NBu₂ was designed with a push-pull structure that completely suppressed ESIPT. rsc.org This resulted in a high fluorescence quantum yield (62% in dichloromethane) and made the molecule an effective photoinitiator for two- and three-photon polymerization. rsc.org

Observation of Long-Lived Triplet Excited States

In addition to the singlet excited states involved in fluorescence, long-lived triplet excited states play a significant role in the photochemistry of this azole benzene derivative. mpg.deacs.orgoup.com After the initial ESIPT populates the excited singlet state of the keto tautomer ('K), intersystem crossing (ISC) can occur, leading to the formation of the triplet keto form (³K). mpg.de

Studies using laser flash photolysis have directly observed these triplet states. mpg.deoup.com It has been shown that an equilibrium can be established between the triplet enol (³E) and triplet keto (³K) forms, maintained by proton tunneling. mpg.de The triplet states are susceptible to quenching by oxygen and can decay via second-order triplet-triplet annihilation at high concentrations. mpg.de The involvement of these triplet states is crucial for understanding the complete photophysical decay pathways and potential applications in areas like photodynamic therapy or optical power limiting. acs.orggrafiati.com

Emerging Academic Applications of Azole Benzene Derivative 3 in Research

Ligand Design in Catalysis

The structural framework of Azole benzene (B151609) derivative 3, particularly isomers like 4'-Methoxy-2,2':6',2''-terpyridine, is highly suited for ligand design in catalysis. cymitquimica.com The nitrogen atoms within the azole and pyridine (B92270) rings serve as excellent coordination sites for transition metals, forming stable complexes that can mediate a variety of chemical transformations.

Detailed Research Findings:

Coordination Chemistry: Terpyridine-based isomers of C₁₆H₁₃N₃O are classic tridentate ligands, capable of forming highly stable octahedral or square planar complexes with a wide range of metals, including ruthenium, iron, cobalt, and copper. cymitquimica.comcusat.ac.in The specific geometry and electronic properties of the resulting metal complex can be fine-tuned by modifying the substituents on the phenyl or azole rings.

Homogeneous Catalysis: Metal complexes derived from these ligands are explored as catalysts in various organic reactions. For instance, cobalt(II) complexes with related Schiff-base ligands (also with the formula C₁₆H₁₃N₃O) have been investigated for their catalytic potential. cusat.ac.in The stability imparted by the ligand framework is crucial for catalyst longevity and turnover number. topsoe.com

Reaction Intermediates: The triazole-based isomer, 1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone, serves as a critical building block for more complex molecules. Its synthesis, often achieved through highly efficient copper-catalyzed "click" chemistry, provides a modular route to a diverse library of potential ligands. The reactivity of the ketone group allows for further functionalization, enabling the attachment of additional coordinating groups or tuning of steric and electronic properties.

| Isomer/Derivative Type | Catalytic Application/Role | Key Structural Feature | Relevant Metal Centers |

|---|---|---|---|

| 4'-Methoxy-2,2':6',2''-terpyridine | Tridentate Ligand for Homogeneous Catalysis | Terpyridine Core | Ru, Fe, Co, Cu |

| Indole-based Schiff-base | Ligand for Bio-inspired Catalysis | NNO Donor Set | Co(II) |

| 1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone | Versatile Building Block for Ligand Synthesis | 1,2,3-Triazole Ring, Functionalizable Ketone | Cu (in synthesis) |

Supramolecular Assembly and Molecular Recognition Studies

The planar aromatic surfaces and hydrogen bonding capabilities inherent in Azole benzene derivative 3 isomers make them ideal candidates for constructing intricate supramolecular architectures. The non-covalent interactions they engage in, such as π-π stacking and hydrogen bonding, are central to their ability to self-assemble and recognize other molecules.

Detailed Research Findings:

Hydrogen Bonding Networks: In the solid state, indole-hydrazone isomers of C₁₆H₁₃N₃O form extensive supramolecular networks governed by strong hydrogen bonds. semanticscholar.org For example, crystal structure analysis reveals that N-H···O and N-H···N interactions dictate the molecular packing, creating well-defined one- or two-dimensional arrays. semanticscholar.orgcusat.ac.in

Self-Assembly: The self-assembly process can lead to the formation of complex structures like coordination polymers and helical assemblies when metal ions are introduced. cusat.ac.in The directionality and strength of these interactions can be programmed by the specific isomer and its functional groups.

Molecular Recognition: The defined cavities and surfaces of assemblies formed from these derivatives allow for the selective binding of guest molecules. While specific host-guest studies on the primary triazole isomer are emerging, related azole-containing structures are known to form host-guest complexes and supramolecular capsules, demonstrating the potential of this chemical class in molecular recognition applications.

| Isomer/Derivative Type | Supramolecular Phenomenon | Dominant Non-Covalent Interaction | Resulting Architecture |

|---|---|---|---|

| Indole-hydrazone Derivative | Crystal Engineering | N-H···O, N-H···N Hydrogen Bonds | 2D Polymeric Sheets |

| Cobalt(II) Schiff-base Complex | Self-Assembly | O-H···N Hydrogen Bonds, π-π Stacking | 2D Polymeric Network |

| 1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone | Component for Larger Assemblies | π-π Stacking, Dipole-Dipole | Building block for functional materials |

Development as Probes for Biological Systems and Microenvironments

This compound and its isomers are being investigated for their potential as probes and bioactive agents due to their structural similarity to known pharmacophores and their ability to interact with biological targets. The triazole ring, in particular, is a well-established bioisostere found in many pharmaceuticals.

Detailed Research Findings:

Bioactive Scaffolds: The 1,2,3-triazole moiety is a key pharmacophore. Derivatives like 1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone are investigated for a range of potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Enzyme Inhibition: A specific isomer of C₁₆H₁₃N₃O has been identified as a direct inhibitor of the divalent metal transporter 1 (DMT1), a protein involved in iron uptake, with an IC₅₀ value of 0.83 μM. adooq.com This highlights the potential for this molecular framework in developing targeted therapeutic agents.

Probes for Target Identification: While not fluorescent in its native state, the core structure can be functionalized with fluorophores. The azide-alkyne "click" reaction used to synthesize the triazole isomer is a cornerstone of bioorthogonal chemistry, a set of reactions used to tag biomolecules in living systems without interfering with native processes. This synthetic connection makes the scaffold highly relevant to the development of chemical probes.

Role in Advanced Materials Science

The combination of a rigid aromatic backbone, a stable heterocyclic ring, and the potential for extensive conjugation makes this compound a promising component for advanced functional materials, including organic electronics and specialty dyes.

Detailed Research Findings:

Organic Electronics: The electronic properties of isomers like 4'-Methoxy-2,2':6',2''-terpyridine suggest potential applications in organic electronics. cymitquimica.com The methoxy (B1213986) group can modulate the electronic distribution and energy levels of the molecule, which is a key strategy in designing materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Dyes: While this specific derivative is not a dye itself, the broader class of azole and azo-benzene compounds are pillars of the dye industry. The synthetic routes used to create this compound can be adapted to produce colored compounds with photochromic or other stimuli-responsive properties.

Future Directions and Challenges in Azole Benzene Derivative 3 Research

Exploration of Novel and Efficient Synthetic Pathways

A primary challenge in the advancement of Azole Benzene (B151609) Derivative 3 research lies in the development of more efficient and novel synthetic methodologies. Traditional synthesis methods often grapple with issues such as low reaction rates, the use of hazardous solvents and catalysts, and extended reaction times. mdpi.com The future of synthesizing Azole Benzene Derivative 3 and related compounds is geared towards overcoming these limitations.

Researchers are increasingly exploring innovative techniques like sonochemistry, which utilizes ultrasound to drive chemical reactions. nih.gov Sonochemical methods have shown promise in enhancing reaction efficiency and selectivity, offering a greener and more sustainable approach to synthesis. nih.gov Another area of focus is the development of transition-metal-free and mild base-promoted condensation reactions, which provide a versatile and superior approach to constructing polysubstituted aromatic and heteroaromatic compounds. researchgate.net These modern synthetic routes are expected to facilitate the creation of a diverse range of functionalized azole benzene derivatives with improved properties.

Table 1: Comparison of Synthetic Methodologies for Azole Derivatives

| Methodology | Advantages | Challenges |

|---|---|---|

| Traditional Synthesis | Well-established protocols | Slow reaction rates, use of hazardous materials, long reaction times mdpi.com |

| Sonochemistry | Enhanced reaction efficiency and selectivity, environmentally friendly nih.gov | High-power equipment can be expensive and inaccessible nih.gov |

| Microwave-Assisted Synthesis | Significant reduction in reaction times, improved product yield nih.gov | Potential for localized overheating, scalability issues |

| Transition-Metal-Free Reactions | Avoids toxic and expensive metal catalysts, milder reaction conditions researchgate.net | May require specific substrates and careful optimization |

Advanced Computational Approaches for Predictive Modeling and Mechanistic Elucidation

Computational chemistry and molecular modeling are becoming indispensable tools in the design and discovery of new drugs. researchgate.net For this compound, advanced computational approaches offer a pathway to more efficient research by predicting biological activity and elucidating mechanisms of action at a molecular level.

Techniques such as Comparative Molecular Field Analysis (CoMFA) and other 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are being employed to investigate compounds similar to this compound. nih.gov These models can identify structural features that are crucial for biological activity, guiding the synthesis of more potent derivatives. nih.gov Molecular docking and dynamics simulations are also being used to understand how these molecules interact with their biological targets, such as the fungal lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov The integration of machine learning algorithms with these computational models is expected to further enhance their predictive accuracy and provide deeper insights into complex, non-linear relationships between molecular structure and biological efficacy. researchgate.net

Unraveling Complex Biological Mechanisms at a Deeper Level

While the primary antifungal mechanism of many azole derivatives is the inhibition of the CYP51 enzyme involved in ergosterol (B1671047) biosynthesis, a complete understanding of their biological interactions remains a significant challenge. nih.govresearchgate.net Future research on this compound will need to delve deeper into its complex biological mechanisms to address issues like emerging drug resistance. nih.govresearchgate.net

Key areas of investigation include identifying the specific amino acid residues within the target enzyme that are critical for inhibition and understanding how mutations in these residues contribute to resistance. nih.govscilit.com Furthermore, exploring potential secondary mechanisms of action beyond CYP51 inhibition could reveal new therapeutic possibilities and strategies to combat resistance. The study of how this compound and its metabolites interact with other cellular components and pathways is also crucial for a comprehensive understanding of its pharmacological profile. nih.govresearchgate.net

Integration with Green Chemistry Principles for Sustainable Research and Development

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, including azole derivatives. mdpi.com The future development of this compound will likely see a greater emphasis on sustainable research and development practices. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.comnih.gov

Table 2: Green Chemistry Approaches in Azole Synthesis

| Green Chemistry Principle | Application in Azole Synthesis |

|---|---|

| Use of Safer Solvents | Replacement of hazardous organic solvents with water or ionic liquids rsc.org |

| Energy Efficiency | Application of microwave irradiation and sonochemistry to reduce reaction times and energy consumption nih.govnih.gov |

| Catalysis | Utilization of reusable and biodegradable catalysts to improve reaction efficiency and reduce waste mdpi.com |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize by-product formation nih.gov |

Interdisciplinary Research Opportunities for Broadened Utility

The versatile nature of the azole scaffold presents numerous opportunities for interdisciplinary research, which could significantly broaden the utility of this compound. walshmedicalmedia.com While the primary focus has been on antifungal applications, azole derivatives have shown potential in various other fields. researchgate.net

Collaborations between medicinal chemists, materials scientists, and agricultural scientists could lead to the development of novel applications. For instance, azole-based compounds are being investigated for their potential in materials science for the creation of new polymers and nanocomposites. nih.gov In agriculture, they have applications as fungicides to protect crops. scilit.com Furthermore, research into the anticancer, antiviral, and anti-inflammatory properties of azole derivatives could open up new avenues for therapeutic development. researchgate.net The design of hybrid molecules that combine the azole moiety with other biologically active structural fragments is another promising area of exploration. researchgate.netscite.ai

Q & A

Q. What controls are essential when testing azole derivatives in biological assays?

- Methodological Answer : Include positive controls (e.g., fluconazole for antifungal assays) and assess cytotoxicity (e.g., human fibroblast viability in ). Normalize enzyme inhibition data to protein concentration (Bradford assay) and account for solvent effects (e.g., DMSO <0.1%). Replicate experiments (n ≥ 3) and apply statistical corrections (e.g., Bonferroni) for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products